Cas no 1501271-11-9 (2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid)

2-(5-(Trifluoromethyl)thiophen-3-yl)propanoic acid is a fluorinated heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl group and a propanoic acid side chain. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, making it valuable in pharmaceutical and agrochemical research. The propanoic acid moiety provides a functional handle for further derivatization, enabling its use as a versatile intermediate in synthetic chemistry. Its electron-withdrawing trifluoromethyl group also influences reactivity, facilitating selective transformations. This compound is particularly useful in the development of bioactive molecules, where its structural features can improve binding affinity and pharmacokinetic profiles.
2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid structure
1501271-11-9 structure
Product Name:2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid
CAS No:1501271-11-9
MF:C8H7F3O2S
MW:224.200191736221
CID:6178146
PubChem ID:165496517
Update Time:2025-05-26

2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid
    • 2-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid
    • EN300-1139480
    • 1501271-11-9
    • Inchi: 1S/C8H7F3O2S/c1-4(7(12)13)5-2-6(14-3-5)8(9,10)11/h2-4H,1H3,(H,12,13)
    • InChI Key: AUPQVDHGOUUUHM-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C1C(F)(F)F)C(C(=O)O)C

Computed Properties

  • Exact Mass: 224.01188512g/mol
  • Monoisotopic Mass: 224.01188512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid

2-5-(Trifluoromethyl)thiophen-3-ylpropanoic Acid: An Overview of a Promising Compound in Medicinal Chemistry

2-5-(Trifluoromethyl)thiophen-3-ylpropanoic acid (CAS No. 1501271-11-9) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The structure of 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid is characterized by a thiophene ring substituted with a trifluoromethyl group at the 5-position and a propanoic acid moiety attached to the 3-position. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's pharmacological properties. The carboxylic acid functionality provides a handle for further chemical modifications, making this compound an attractive scaffold for drug discovery.

Recent research has highlighted the potential of 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid has also been investigated for its antimicrobial properties. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant in light of the growing global challenge of antibiotic resistance, where new antimicrobial agents are urgently needed.

The anticancer potential of 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid has also been explored. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

From a synthetic perspective, 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid can be prepared through a series of well-established organic reactions. One common synthetic route involves the reaction of 5-trifluoromethylthiophene with an appropriate propanoyl chloride or anhydride, followed by hydrolysis to yield the carboxylic acid. This synthetic flexibility allows for the easy preparation of various analogs and derivatives, which can be screened for improved biological activity and pharmacokinetic properties.

The pharmacokinetic profile of 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid is another important aspect to consider. Preliminary studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent.

In conclusion, 2-5-(trifluoromethyl)thiophen-3-ylpropanoic acid (CAS No. 1501271-11-9) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for various diseases.

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